3,-Deoxy-3,-fluoro Thymidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

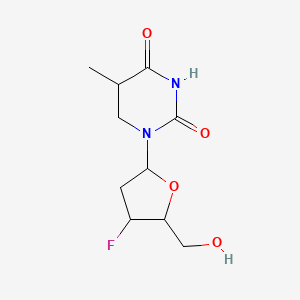

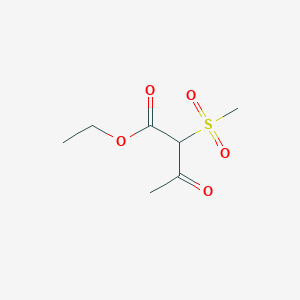

3,-Deoxy-3,-fluoro Thymidine, also known as 3′-deoxy-3′-fluorothymidine, is a fluorinated thymidine analog. It has gained significant attention in the field of molecular imaging, particularly in positron emission tomography (PET) for evaluating cell proliferation. This compound is a promising biomarker for various types of cancer due to its ability to reflect cellular proliferation activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,-Deoxy-3,-fluoro Thymidine can be synthesized using a multistep process. One common method involves the use of 3-N-Boc-1-[5-O-(4,4′-dimethoxytrityl)-3-O-nosyl-2-deoxy-β-d-lyxofuranosyl] thymine as a precursor. The synthesis begins with the activation of 18F-fluoride ion, followed by a nucleophilic substitution reaction. The reaction is typically carried out in a mixture of thexyl alcohol and dimethyl sulfoxide. The final step involves deprotection and purification using solid-phase extraction .

Industrial Production Methods

Industrial production of this compound involves automated synthesis modules. The process includes the use of 3-N-Boc-5′-O-dimetoxytrityl-3′-O-nosyl-thymidine as the precursor. The labeling reaction is performed at high temperatures (100-130°C) in the presence of a phase transfer catalyst. The final product is purified using a combination of cartridges based on the solid-phase extraction method .

Análisis De Reacciones Químicas

Types of Reactions

3,-Deoxy-3,-fluoro Thymidine undergoes various chemical reactions, including nucleophilic substitution and hydrolysis. The nucleophilic substitution reaction involves the replacement of a leaving group with a nucleophile, such as 18F-fluoride ion. Hydrolysis reactions are used to remove protecting groups from the precursor molecule .

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include 18F-fluoride ion, thexyl alcohol, dimethyl sulfoxide, and hydrochloric acid. The reactions are typically carried out under anhydrous conditions at elevated temperatures (85-130°C) .

Major Products Formed

The major product formed from these reactions is this compound itself. Byproducts may include unreacted fluorine-18, thymine, thymidine, chlorothymidine, and other related compounds .

Aplicaciones Científicas De Investigación

3,-Deoxy-3,-fluoro Thymidine has a wide range of scientific research applications:

Oncology: It is used as a PET tracer for imaging cell proliferation in various cancers, including lung, brain, and breast cancers

Neurology: It is employed in the evaluation of gliomas and other brain tumors.

Pharmacokinetics: It helps in studying the pharmacokinetics of anticancer drugs and assessing early response to targeted therapies.

Preclinical Studies: It is used in preclinical studies to evaluate tumor proliferation and response to therapies.

Mecanismo De Acción

3,-Deoxy-3,-fluoro Thymidine exerts its effects by mimicking thymidine, an essential building block of DNA. It is taken up by proliferating cells through nucleoside transporters and phosphorylated by thymidine kinase 1 (TK1). This phosphorylation traps the compound inside the cells, allowing it to serve as a marker for cell proliferation. The uptake of this compound is primarily determined by TK1 activity and the balance between salvage and de novo DNA synthesis pathways .

Comparación Con Compuestos Similares

3,-Deoxy-3,-fluoro Thymidine is often compared with other thymidine analogs, such as:

5-Fluorouracil: An antineoplastic agent used in cancer treatment but undergoes rapid catabolism.

5-Iododeoxyuridine and 5-Bromodeoxyuridine: Halogenated thymidine analogs used in imaging but limited by rapid catabolism.

11C-Thymidine: A native pyrimidine base used in DNA synthesis but limited by its short half-life and rapid biodegradation.

The uniqueness of this compound lies in its stability to thymidine phosphorylase, making it a more reliable tracer for imaging cell proliferation .

Propiedades

Fórmula molecular |

C10H15FN2O4 |

|---|---|

Peso molecular |

246.24 g/mol |

Nombre IUPAC |

1-[4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C10H15FN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h5-8,14H,2-4H2,1H3,(H,12,15,16) |

Clave InChI |

ZVFFTPOLGXQZOA-UHFFFAOYSA-N |

SMILES canónico |

CC1CN(C(=O)NC1=O)C2CC(C(O2)CO)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(Trifluoroacetyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14896054.png)

![2-Bromo-3,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14896059.png)

![3-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14896060.png)

![3-[(4-Morpholino)methyl]phenylZinc bromide](/img/structure/B14896082.png)